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Compound of Interest

Compound Name: 6-Bromo-1-hexanol

Cat. No.: B126649

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
Bromo-1-hexanol (CAS No. 4286-55-9), a key intermediate in pharmaceutical and organic
synthesis. The document is intended for researchers, scientists, and professionals in drug
development, offering detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR)
spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols for data
acquisition.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 6-Bromo-1-hexanol.

Table 1: *H NMR Spectroscopic Data for 6-Bromo-1-
hexanol

Solvent: CDCls, Frequency: 400 MHz
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Chemical Shift . . .

Multiplicity Integration Assignment
(ppm)
3.64 Triplet 2H HO-CHz-
3.42 Triplet 2H Br-CHz-
1.87 Quintet 2H Br-CH2-CHz-
1.58 Quintet 2H HO-CH2-CHa-
1.47 Multiplet 2H Br-CH2-CHz2-CHz2-
1.39 Multiplet 2H HO-CH2-CH2-CH2-
1.55 (approx.) Singlet (broad) 1H HO-CHz-

Note: The chemical shift of the hydroxyl proton (OH) can vary depending on concentration and

temperature.

Table 2: **C NMR Spectroscopic Data for 6-Bromo-1-

hexanol
Solvent; CDCls

Chemical Shift (ppm) Assignment
62.8 HO-CH.-

33.9 Br-CHz-

32.7 Br-CH2z-CHz-

32.5 HO-CH2-CHa-
28.0 Br-CHz-CHz-CHz2-
25.3 HO-CH2-CH2-CH:-

Table 3: IR Spectroscopic Data for 6-Bromo-1-hexanol

Technique: Neat (Liquid Film)
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Wavenumber (cm~12)

Intensity

Functional Group

Assignment
3330 (broad) Strong O-H stretch (alcohol)
2935 Strong C-H stretch (alkane)
2858 Strong C-H stretch (alkane)
1450 Medium C-H bend (alkane)
1058 Strong C-O stretch (primary alcohol)
645 Medium C-Br stretch (alkyl halide)

Table 4: Mass Spectrometry (MS) Data for 6-Bromo-1-

hexanol

lonization Method: Electron lonization (EI)

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%)

Proposed Fragment

182 Low [M+2]* (with 31Br)
180 Low [M]* (with 7°Br)
136/134 15.9/16.3 [M - C2H4O]*
109/ 107 3.4/35 [M - Br]*

83 70.9 [CeH11]*

69 18.5 [CsHo]*

55 100.0 [CaH7]*

41 56.4 [C3Hs]*

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to determine the carbon-hydrogen framework of
6-Bromo-1-hexanol.

Methodology:

Sample Preparation: A sample of 6-Bromo-1-hexanol (approximately 5-10 mg) was
dissolved in deuterated chloroform (CDClIs, approximately 0.7 mL) in a standard 5 mm NMR
tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (6 0.00

ppm).
Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.

'H NMR Acquisition: The proton NMR spectrum was recorded with a sufficient number of
scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition: The carbon NMR spectrum was recorded using a proton-decoupled
pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A
sufficient number of scans were acquired due to the low natural abundance of the 13C
isotope.

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, and
the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to
the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 6-Bromo-1-hexanol.
Methodology:

Sample Preparation: A drop of neat (undiluted) 6-Bromo-1-hexanol was placed between
two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin
liquid film.[1]

Instrumentation: The spectrum was recorded using a Fourier-Transform Infrared (FTIR)
spectrometer.
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o Data Acquisition: A background spectrum of the empty salt plates was first recorded. The
sample was then placed in the instrument's sample holder, and the sample spectrum was
acquired. The instrument software automatically subtracts the background spectrum from the
sample spectrum.

o Data Analysis: The resulting spectrum, plotting transmittance or absorbance versus
wavenumber (cm~1), was analyzed to identify characteristic absorption bands corresponding
to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 6-Bromo-1-
hexanol.

Methodology:

o Sample Introduction: The liquid sample of 6-Bromo-1-hexanol was introduced into the mass
spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification
before ionization. The GC injector temperature was set to ensure complete vaporization of
the analyte.

« |onization: Electron lonization (EI) was used, where high-energy electrons (typically 70 eV)
bombard the sample molecules, causing them to ionize and fragment.

o Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment
ions) were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass
analyzer.

o Detection: The abundance of each ion at a specific m/z value was measured by a detector,
generating a mass spectrum. The presence of bromine, with its two common isotopes (’°Br
and &Br in an approximate 1:1 ratio), results in characteristic M* and M+2 peaks for
bromine-containing fragments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid
sample such as 6-Bromo-1-hexanol.
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Caption: Workflow for Spectroscopic Analysis of 6-Bromo-1-hexanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 6-Bromo-1-hexanol(4286-55-9) IR Spectrum [m.chemicalbook.com]

¢ To cite this document: BenchChem. [Spectroscopic Profile of 6-Bromo-1-hexanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b126649#spectroscopic-data-nmr-ir-ms-for-6-bromo-
1-hexanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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